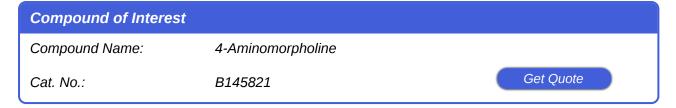


# Spectroscopic Profile of 4-Aminomorpholine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4-Aminomorpholine** (CAS No: 4319-49-7), a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **4-Aminomorpholine**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-Aminomorpholine** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not publicly available	-	-	Protons on C2 and C6 (O-CH <sub>2</sub> )
Data not publicly available	-	-	Protons on C3 and C5 (N-CH <sub>2</sub> )
Data not publicly available	-	-	Protons on the amino group (NH <sub>2</sub> )

Table 2: 13C NMR Spectroscopic Data of 4-Aminomorpholine

Chemical Shift (δ) ppm	Assignment	
Data not publicly available	C2 and C6 (O-CH <sub>2</sub> )	
Data not publicly available	C3 and C5 (N-CH <sub>2</sub> )	

Note: Specific chemical shift values and coupling constants for **4-Aminomorpholine** are not readily available in the public domain. The data for N-substituted morpholines suggest that the protons on carbons adjacent to the oxygen (C2 and C6) are typically found downfield compared to the protons on carbons adjacent to the nitrogen (C3 and C5)[1][2]. The chemical shifts are also influenced by the solvent used.

### **Experimental Protocol: NMR Spectroscopy**

A general procedure for obtaining NMR spectra of a liquid sample like **4-Aminomorpholine** is as follows:

- Sample Preparation: Dissolve a small amount of **4-Aminomorpholine** (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:



- For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
   This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Aminomorpholine** is characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for 4-Aminomorpholine

Wavenumber (cm⁻¹)	Intensity	Assignment
Data not publicly available	Strong, Broad	N-H stretching (amine)
Data not publicly available	Strong	C-H stretching (aliphatic)
Data not publicly available	Strong	C-O-C stretching (ether)
Data not publicly available	Medium	C-N stretching (amine)
Data not publicly available	Medium	N-H bending (amine)

Note: While a specific peak list is not publicly available, the general regions of absorption for the functional groups present in **4-Aminomorpholine** can be predicted based on standard IR correlation tables.

### **Experimental Protocol: IR Spectroscopy (Neat Liquid)**

The following protocol is for obtaining an IR spectrum of a pure liquid sample, as indicated by the "CAPILLARY CELL: NEAT" technique found in some databases[3].



- Sample Preparation: Place a small drop of neat 4-Aminomorpholine between two
  potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Obtain a background spectrum of the clean, empty salt plates.
  - Place the sample assembly in the spectrometer's sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **4-Aminomorpholine** shows a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Fragmentation Data for 4-Aminomorpholine

m/z	Relative Intensity (%)	Possible Fragment
102	Data not publicly available	[M] <sup>+</sup> (Molecular Ion)
Data not publicly available	100	Base Peak
Data not publicly available	-	Various fragment ions

Note: The NIST WebBook displays a graphical representation of the EI mass spectrum of N-Aminomorpholine (a synonym for **4-Aminomorpholine**), showing the molecular ion at m/z 102[4]. A detailed list of fragments and their relative intensities is not provided.



# **Experimental Protocol: Mass Spectrometry (Electron Ionization)**

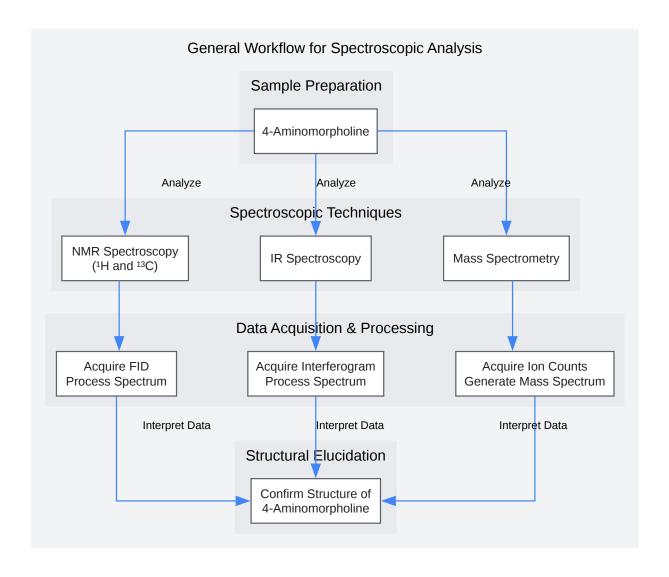
A general procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M<sup>+</sup>).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
   (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Aminomorpholine**.





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General workflow for spectroscopic analysis.

This guide serves as a central repository for the spectroscopic data of **4-Aminomorpholine**. While some specific numerical data is not publicly available, the provided information and protocols offer a solid foundation for researchers and scientists working with this compound.

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